1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is a complex organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea typically involves multiple steps:
Formation of the Urea Core: This can be achieved by reacting an appropriate amine with an isocyanate or by using phosgene derivatives.
Substitution Reactions:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction reactions could target the pyrido[1,2-A]pyrimidin-2-YL moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea would depend on its specific biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-phenylurea: Lacks the pyrido[1,2-A]pyrimidin-2-YL moiety.
1-(3,4-Dimethoxyphenyl)-3-[4-methylphenyl]urea: Lacks the pyrido[1,2-A]pyrimidin-2-YL moiety and the methoxy group on the phenyl ring.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-[4-methyl-3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea is unique due to the presence of both the 3,4-dimethoxyphenyl and the pyrido[1,2-A]pyrimidin-2-YL moieties, which might confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C26H26N4O5 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-methyl-3-[(8-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]urea |
InChI |
InChI=1S/C26H26N4O5/c1-16-9-10-30-24(11-16)27-20(14-25(30)31)15-35-22-12-18(6-5-17(22)2)28-26(32)29-19-7-8-21(33-3)23(13-19)34-4/h5-14H,15H2,1-4H3,(H2,28,29,32) |
InChI Key |
MQEDMIDQQKAXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2C=C1)COC3=C(C=CC(=C3)NC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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